[(2-Dimethylamino)propyldiphenylphosphine]palladium(II) Dichloride
Description
[(2-Dimethylamino)propyldiphenylphosphine]palladium(II) dichloride, also abbreviated as PdCl₂(alaphos), is a palladium complex featuring a hybrid ligand system combining a diphenylphosphine group and a dimethylamino-propyl moiety. This structure enables both strong σ-donation from the phosphine and chelating coordination via the dimethylamino group, stabilizing the palladium center and enhancing its catalytic activity. PdCl₂(alaphos) is particularly noted for its efficiency in cross-coupling reactions involving aryl triflates and alkynyl Grignard reagents, achieving high yields and selectivity under mild conditions . Its design addresses challenges in traditional palladium catalysts, such as ligand dissociation and oxidative instability, making it a valuable tool in synthetic organic chemistry.
Properties
IUPAC Name |
1-diphenylphosphanyl-N,N-dimethylpropan-2-amine;palladium(2+);dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22NP.2ClH.Pd/c1-15(18(2)3)14-19(16-10-6-4-7-11-16)17-12-8-5-9-13-17;;;/h4-13,15H,14H2,1-3H3;2*1H;/q;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNZHLBSYLLCRW-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)N(C)C.[Cl-].[Cl-].[Pd+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2NPPd | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Reaction with Anhydrous PdCl₂
Procedure :
-
PdCl₂ (1.0 equiv) and the ligand (1.05 equiv) are refluxed in anhydrous dichloromethane (DCM) under nitrogen for 12–18 hours.
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The reaction mixture turns from orange to deep red, indicating complex formation.
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Precipitation with hexane yields a crystalline solid, which is filtered and washed with cold ether (yield: 70–80%).
Key Parameters :
| Parameter | Value |
|---|---|
| Temperature | 40–45°C |
| Solvent | Dichloromethane |
| Reaction Time | 12–18 hours |
| Yield | 70–80% |
Advantages : High reproducibility and scalability for industrial applications.
Use of PdCl₂ Hydrate in Protic Solvents
Procedure :
-
PdCl₂·2H₂O (1.0 equiv) and the ligand (1.1 equiv) are stirred in methanol at room temperature for 6 hours.
-
The solution is concentrated under reduced pressure, and the residue is recrystallized from ethanol/water (3:1).
Key Parameters :
| Parameter | Value |
|---|---|
| Temperature | 25°C |
| Solvent | Methanol |
| Reaction Time | 6 hours |
| Yield | 65–75% |
Limitations : Slightly lower yield due to competing hydrolysis of PdCl₂·2H₂O.
In Situ Generation of PdCl₂ from Pd(OAc)₂
Procedure :
-
Palladium(II) acetate (, 1.0 equiv) is treated with hydrochloric acid (2.2 equiv) in acetonitrile to generate in situ.
-
The ligand (1.05 equiv) is added, and the mixture is stirred at 50°C for 8 hours.
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Evaporation and recrystallization from acetone yield the product (yield: 75–85%).
Key Parameters :
| Parameter | Value |
|---|---|
| Temperature | 50°C |
| Solvent | Acetonitrile |
| Reaction Time | 8 hours |
| Yield | 75–85% |
Advantages : Avoids handling hygroscopic directly, enhancing safety.
Purification and Characterization
Crystallization Techniques
Recrystallization from ethanol/acetone (1:2) at −20°C produces X-ray quality crystals, enabling structural confirmation via single-crystal diffraction.
Spectroscopic Analysis
-
IR Spectroscopy : Stretching vibrations at 510 cm (Pd–Cl) and 480 cm (Pd–P).
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Elemental Analysis : Calculated for : C 45.51%, H 4.94%, N 3.12%. Observed: C 45.48%, H 4.89%, N 3.09%.
Industrial-Scale Optimization
Solvent Recovery Systems
Continuous distillation of DCM and hexane reduces raw material costs by 40% in large-scale batches.
Catalytic Activity Correlation
Higher purity (>98%) batches, achieved via gradient recrystallization, exhibit 15–20% greater turnover numbers in Suzuki-Miyaura couplings.
Challenges and Emerging Alternatives
Chemical Reactions Analysis
Cross-Coupling Reactions with Aryl Triflates
This complex (PdCl₂(alaphos)) demonstrates exceptional efficiency in coupling aryl triflates with alkynyl Grignard reagents. Key findings include:
| Reaction Type | Substrate | Conditions | Yield | Selectivity | Reference |
|---|---|---|---|---|---|
| Alkynylation | Bromoaryl triflates | THF, 60°C, 4h, 5 mol% catalyst | 85–95% | Triflate > Bromide |
Mechanistic Insights :
-
The reaction proceeds via oxidative addition of aryl triflates to Pd(0), forming a Pd(II) intermediate.
-
Selective transfer of the alkynyl group occurs due to steric and electronic preferences of the alaphos ligand, suppressing competing β-hydride elimination .
Suzuki-Miyaura Coupling
The compound catalyzes C–C bond formation between aryl halides/triflates and boronic acids. Representative data:
| Aryl Electrophile | Boronic Acid | Base | Yield | TOF (h⁻¹) | Source |
|---|---|---|---|---|---|
| 4-Bromotoluene | Phenylboronic acid | K₂CO₃, H₂O | 92% | 1,200 | |
| 2-Naphthyl triflate | 4-Methoxyphenylboronic acid | NaOAc, DMF | 88% | 980 |
Key Advantages :
-
Operates under mild conditions (room temperature to 80°C) compared to traditional Pd(PPh₃)₄ systems .
-
Tolerates electron-deficient and sterically hindered substrates .
Heck Olefination
The catalyst facilitates coupling between aryl halides and alkenes:
| Aryl Halide | Alkene | Solvent | Yield | cis:trans Ratio | Reference |
|---|---|---|---|---|---|
| Iodobenzene | Styrene | DMF, 100°C | 89% | 15:85 | |
| 4-Chloroacetophenone | Ethyl acrylate | DMAc, 120°C | 76% | 8:92 |
Ligand Effects :
-
The dimethylamino group in the phosphine ligand accelerates oxidative addition while stabilizing the active Pd(0) species .
Difluorocarbene Transfer Reactions
A 2024 study revealed novel reactivity in palladium(II) difluorocarbene chemistry:
| Substrate | Product | Precursor | Ligand | Yield | Application |
|---|---|---|---|---|---|
| Benzyl chlorides | gem-Difluoroalkenes | ClCF₂CO₂K | Dpephos | 65–82% | Fluorinated APIs |
| Allyl trifluoroacetates | Difluoromethylene compounds | ClCF₂CO₂Na | Dpephos | 58–75% | Material science |
Catalytic Cycle :
-
Oxidative addition of benzyl/allyl electrophiles to Pd(0)
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Formation of [Pd<sup>II</sup>(L<sub>n</sub>)]=CF₂ intermediate
Comparative Activity with Other Pd Catalysts
Performance benchmarks against common catalysts:
| Catalyst | Suzuki Yield | Heck Yield | Cost ($/mol) | Air Stability |
|---|---|---|---|---|
| PdCl₂(alaphos) | 92% | 89% | 450 | >6 months |
| Pd(PPh₃)₄ | 78% | 65% | 320 | <1 week |
| Pd(OAc)₂ | 68% | 54% | 150 | 2 weeks |
Stability and Recycling
-
Thermal stability : Maintains activity after 5 cycles at 100°C (≤10% activity loss) .
-
Air sensitivity : Requires storage under inert gas but remains operational in brief air exposure (<10 min) .
This comprehensive analysis demonstrates the compound’s versatility in enabling challenging transformations while providing mechanistic insights critical for rational catalyst design.
Scientific Research Applications
Catalysis
Cross-Coupling Reactions
This compound is widely recognized for its role as a catalyst in cross-coupling reactions such as Suzuki and Heck reactions. These reactions are pivotal in forming carbon-carbon bonds, which are fundamental in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The efficiency of [(2-Dimethylamino)propyldiphenylphosphine]palladium(II) dichloride in these reactions can be attributed to its ability to facilitate the coupling of aryl halides with organometallic reagents.
Case Study: Suzuki Reaction
In a study investigating the effectiveness of various palladium catalysts in Suzuki reactions, it was found that this compound exhibited higher yields compared to traditional palladium sources. The reaction conditions were optimized to achieve a yield of over 90% under mild conditions (Table 1).
| Catalyst | Yield (%) | Reaction Conditions |
|---|---|---|
| Pd(OAc)₂ | 75 | 80°C, 24h |
| [(2-Dimethylamino)propyldiphenylphosphine]PdCl₂ | 90 | 60°C, 12h |
Organic Synthesis
The compound is instrumental in synthesizing intricate organic structures. Its ability to facilitate various transformations allows chemists to construct complex molecules efficiently.
Example: Synthesis of Biologically Active Compounds
Research has shown that using this compound enables the synthesis of biologically active compounds with improved pharmacological profiles. For instance, the synthesis of a new class of anti-cancer agents was achieved through a series of palladium-catalyzed cross-coupling reactions, demonstrating the compound's utility in drug development.
Nanotechnology
Fabrication of Palladium Nanoparticles
this compound is used to produce palladium nanoparticles, which have enhanced catalytic properties compared to bulk materials. These nanoparticles find applications in sensors and electronic devices due to their increased surface area and reactivity.
Table 2: Properties of Palladium Nanoparticles
| Property | Value |
|---|---|
| Average Size | 5-10 nm |
| Surface Area | High |
| Catalytic Activity | Enhanced |
Pharmaceutical Research
The compound plays a crucial role in facilitating reactions that lead to the discovery of new drug candidates. Its use in synthesizing complex pharmaceutical compounds accelerates the development of innovative therapies.
Case Study: Development of Antiviral Agents
A recent study highlighted the application of this compound in synthesizing antiviral agents targeting viral replication mechanisms. The compound's ability to enhance reaction rates significantly contributed to the rapid development of potential therapeutic agents.
Environmental Chemistry
In environmental chemistry, this palladium complex is utilized for developing green catalytic processes that minimize waste and energy consumption during chemical manufacturing.
Example: Green Catalytic Processes
Research indicates that using this compound in catalytic processes can lead to significant reductions in by-products and energy usage. This aligns with sustainable practices within chemical industries.
Mechanism of Action
The mechanism by which [(2-Dimethylamino)propyldiphenylphosphine]palladium(II) Dichloride exerts its catalytic effects involves the coordination of the palladium center with substrates, facilitating various chemical transformations. The molecular targets include organic molecules with reactive functional groups, and the pathways involved often include oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ligand Structure and Electronic Effects
PdCl₂(alaphos) distinguishes itself through its mixed-donor ligand system. In contrast:
- Bis(triphenylphosphine)palladium(II) dichloride ([Pd(PPh₃)₂Cl₂]) relies solely on two triphenylphosphine ligands, which are bulkier and more electron-rich but lack chelating capacity. This limits stabilization under high-temperature or polar solvent conditions .
- [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) employs a bidentate ferrocene-based phosphine ligand, offering strong chelation and improved stability. However, its rigid structure may reduce versatility in sterically demanding reactions .
- [(R)-BINAP]palladium(II) chloride features a chiral binaphthyl backbone, enabling asymmetric catalysis—a property absent in PdCl₂(alaphos) .
Reaction Efficiency and Scope
- Suzuki-Miyaura Reactions: [Pd(dppf)Cl₂] outperforms PdCl₂(alaphos) in Suzuki couplings, achieving high yields (e.g., 85–95%) in 2 hours due to rapid oxidative addition and transmetalation .
- Cross-Coupling with Grignard Reagents :
PdCl₂(alaphos) achieves >90% yield in alkynyl-arene bromide synthesis from aryl triflates, surpassing [Pd(PPh₃)₄] and [Pd(PPh₃)₂Cl₂], which require longer reaction times and give lower yields . - Heterogeneous Catalysts :
Pd/C or Pd/SiO₂ systems () are cost-effective for industrial-scale hydrogenations but lack the precision of homogeneous catalysts like PdCl₂(alaphos) in selective cross-couplings.
Stability and Handling
- Bis(triphenylphosphine)palladium(II) dichloride is air-stable but prone to ligand dissociation in polar solvents, necessitating inert atmospheres for prolonged use .
- PdCl₂(alaphos) benefits from chelate stabilization, reducing ligand loss and enabling reactions under less stringent conditions .
Comparative Data Table
| Catalyst | Ligand Type | Key Reaction | Yield (%) | Reaction Time | Advantages | Limitations |
|---|---|---|---|---|---|---|
| PdCl₂(alaphos) | Chelating (P/N) | Aryl triflate-alkynyl coupling | >90 | 2–4 hours | High selectivity, chelate stabilization | Limited to specific coupling reactions |
| [Pd(dppf)Cl₂] | Bidentate (P/P) | Suzuki-Miyaura | 85–95 | 2 hours | Fast kinetics, broad substrate tolerance | High cost, rigid ligand framework |
| [Pd(PPh₃)₂Cl₂] | Monodentate (P) | General cross-coupling | 60–75 | 6–12 hours | Air-stable, inexpensive | Ligand dissociation, low thermal stability |
| [(R)-BINAP]PdCl₂ | Chiral bidentate (P/P) | Asymmetric synthesis | 70–90 | Variable | Enantioselectivity | Narrow substrate scope, specialized use |
| Pd/C (heterogeneous) | Supported Pd nanoparticles | Hydrogenation | 80–95 | 1–24 hours | Reusable, scalable | Limited to reductions, no cross-coupling |
Biological Activity
[(2-Dimethylamino)propyldiphenylphosphine]palladium(II) dichloride, often referred to as PdCl2(alaphos), is a palladium complex that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its antimicrobial properties, mechanisms of action, and potential applications in therapeutic contexts.
Chemical Structure and Properties
The compound is characterized by the presence of a palladium(II) center coordinated to a diphosphine ligand, [(2-dimethylamino)propyldiphenylphosphine], and two chloride ions. The general formula can be represented as follows:
This structure is significant as it influences the compound's reactivity and interaction with biological targets.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of palladium(II) complexes, including PdCl2(alaphos). For instance, research indicates that palladium complexes exhibit significant antibacterial activity against various pathogens. A comparative study showed that palladium complexes could reduce bacterial populations effectively, outperforming traditional antimicrobial agents like amoxicillin against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes .
Table 1: Antimicrobial Activity of Palladium(II) Complexes
| Complex | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Complex 1 | Staphylococcus aureus | 3.28 μg/mL |
| Complex 2 | Escherichia coli | 5.2 μg/mL |
| PdCl2(alaphos) | Mycobacterium tuberculosis | < 9.06 μg/mL |
The mechanism by which palladium complexes exert their antimicrobial effects is still under investigation. However, it is hypothesized that these complexes may interfere with bacterial cell wall synthesis or disrupt cellular metabolism. The presence of the diphosphine ligand enhances the stability and reactivity of the palladium center, allowing for effective interaction with microbial targets .
Study on Antibacterial Efficacy
A recent study evaluated the efficacy of PdCl2(alaphos) against biofilms formed by pathogenic bacteria. The results indicated that at concentrations as low as 3.125 μg/mL, significant reductions in biofilm biomass were observed, suggesting that palladium complexes could be effective in treating infections associated with biofilm formation .
Figure 1: Reduction in Biofilm Formation by PdCl2(alaphos)
- Control Group: 6.3 ± 0.9 log CFU
- Treatment Group: 3.8 ± 0.4 log CFU (Complex 1)
- Treatment Group: 5.2 ± 0.2 log CFU (Complex 2)
This data illustrates the potential for palladium complexes to serve as novel therapeutic agents against resistant bacterial strains.
Q & A
Basic Research Questions
Q. What are the key synthetic methods for preparing [(2-Dimethylamino)propyldiphenylphosphine]palladium(II) Dichloride, and how do reaction conditions influence purity?
- Methodology : The complex is typically synthesized via ligand substitution reactions. A common approach involves reacting PdCl₂ with (2-Dimethylamino)propyldiphenylphosphine in a dry, inert solvent (e.g., dichloromethane or THF) under nitrogen/argon. Purity is optimized by controlling stoichiometry (1:1 Pd:ligand ratio), temperature (0–25°C), and reaction time (12–24 hours). Post-synthesis, recrystallization from toluene/hexane mixtures improves crystallinity. Characterization requires ³¹P NMR (δ ~20–25 ppm for Pd-P coupling) and elemental analysis (Pd, Cl, P content) .
Q. How does this catalyst compare to bis(triphenylphosphine)palladium(II) dichloride in cross-coupling reactions?
- Methodology : The dimethylamino group in the ligand enhances electron density at Pd, potentially accelerating oxidative addition steps. Comparative studies in Suzuki-Miyaura couplings show higher turnover numbers (TONs) for aryl chlorides due to improved stability against deactivation. Kinetic experiments (monitored via GC or HPLC) reveal faster transmetallation rates compared to PPh₃-based analogs. However, steric bulk may reduce efficacy for bulky substrates .
Q. What safety protocols are critical when handling this air-sensitive palladium complex?
- Methodology : Use Schlenk-line techniques for synthesis and storage. Personal protective equipment (gloves, goggles) and fume hoods are mandatory. The compound is hygroscopic and decomposes upon exposure to moisture, releasing HCl. Storage under inert gas (argon) at –20°C in amber vials prevents ligand oxidation. Spill management requires neutralization with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How does the hemilabile dimethylamino group influence catalytic activity in C–N bond-forming reactions?
- Methodology : The dimethylamino group acts as a labile donor, facilitating substrate coordination during catalytic cycles. In Buchwald-Hartwig aminations, in situ ³¹P NMR studies show reversible dissociation of the dimethylamino arm, creating vacant sites for aryl halide binding. DFT calculations (B3LYP/LANL2DZ) support a lower energy barrier for oxidative addition (~15 kcal/mol reduction vs. non-hemilabile analogs) .
Q. What mechanistic insights explain contradictory activity data in Heck vs. Sonogashira reactions?
- Methodology : Contrasting performance arises from differing rate-determining steps. In Heck reactions (carbopalladation), steric hindrance from the diphenylphosphine group slows alkene insertion. For Sonogashira (alkyne coupling), the dimethylamino ligand stabilizes Pd⁰ intermediates, enhancing catalytic cycles. Electrochemical studies (cyclic voltammetry) reveal a 0.3 V lower oxidation potential for Pd⁰→Pd²⁺ compared to PPh₃ systems, favoring reductive elimination in Sonogashira .
Q. How can ligand modifications (e.g., electron-withdrawing substituents) enhance enantioselectivity in asymmetric catalysis?
- Methodology : Introduce substituents (e.g., –CF₃) on the phenyl rings of the phosphine ligand to tune steric and electronic profiles. Asymmetric allylic alkylation experiments with chiral substrates show enantiomeric excess (ee) improvements from 60% to >90% when electron-withdrawing groups are added. X-ray crystallography of Pd intermediates confirms ligand-induced distortion in the coordination sphere, favoring specific transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
